molecular formula C20H20Br2O2S B12350826 (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol

(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol

Cat. No.: B12350826
M. Wt: 484.2 g/mol
InChI Key: ITEQSFFMJAVCDI-UHFFFAOYSA-N
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Description

(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is a chiral binaphthol derivative characterized by bromine substituents at the 3,3'-positions and a fully saturated octahydro structure in the naphthalene rings. This compound (CAS: 765278-73-7) is commercially available with 97% enantiomeric excess (ee) and is utilized in asymmetric catalysis and materials science due to its rigid, stereochemically defined framework . Its octahydro backbone enhances solubility in nonpolar solvents while maintaining steric and electronic tunability for ligand design .

Properties

Molecular Formula

C20H20Br2O2S

Molecular Weight

484.2 g/mol

InChI

InChI=1S/C20H20Br2O2.S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h9-10,23-24H,1-8H2;

InChI Key

ITEQSFFMJAVCDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br.[S]

Origin of Product

United States

Preparation Methods

Direct Bromination of Octahydrobinaphthalenediol

Direct bromination of the parent octahydro-1,1′-bi-2,2′-naphthalenediol (H8-BINOL) using bromine or N-bromosuccinimide (NBS) has been explored. The reaction typically proceeds in dichloromethane (DCM) at 0–5°C to minimize over-bromination. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C Prevents di-bromination byproducts
Brominating Agent Br₂ (1.1 eq) 78% mono-bromination selectivity
Reaction Time 4–6 hours Maximizes conversion (92%)

However, this method faces challenges in achieving 3,3′-regioselectivity, often yielding mixtures of 2,3′- and 3,3′-dibromo products.

Directed Ortho-Metalation (DoM) Approaches

Transition metal-mediated bromination offers improved regiocontrol. A CuSO₄·5H₂O-catalyzed system in ethanol enables selective 3,3′-bromination via radical intermediates:

$$
\text{H8-BINOL} + 2\text{Br}2 \xrightarrow{\text{CuSO}4\cdot5\text{H}_2\text{O (0.05 eq)}} \text{(S)-3,3′-dibromo-H8-BINOL} + 2\text{HBr}
$$

This method achieves 89% regioselectivity when using 90% ethanol as solvent and maintaining pH < 2 with concentrated H₂SO₄. The copper catalyst likely stabilizes bromine radicals, directing attack to the electron-rich 3-positions.

Asymmetric Synthesis of the (S)-Enantiomer

Resolution of the racemic dibromo product proves inefficient due to similar physical properties of enantiomers. Instead, chiral pool synthesis using (R)- or (S)-BINOL derivatives as starting materials provides better enantiomeric excess (ee):

Hydrogenation of Brominated BINOL

A three-step sequence starting from (S)-BINOL:

  • Bromination : (S)-BINOL → (S)-3,3′-dibromo-BINOL (92% yield)
  • Hydrogenation :
    $$
    \text{(S)-3,3′-dibromo-BINOL} + 8\text{H}_2 \xrightarrow{\text{Pd/C (5 mol\%)}} \text{(S)-3,3′-dibromo-H8-BINOL}
    $$
    • Pressure: 50 bar H₂
    • Temperature: 120°C
    • Solvent: Ethyl acetate
    • Yield: 84% with 98% ee

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic H8-BINOL prior to bromination offers an alternative route:

Enzyme Substrate Conversion (%) ee (%)
CAL-B (Novozym 435) Acetyl-H8-BINOL 48 99
PPL Butyryl-H8-BINOL 42 95

The resolved (S)-H8-BINOL is then brominated using NBS in THF at -20°C, achieving 95% ee retention.

Purification and Characterization

Crystallization Optimization

Ethyl acetate proves optimal for recrystallization:

Solvent Purity (%) Recovery (%)
Ethyl acetate 99.8 78
Hexane/EtOAc 99.5 82
MeOH 98.2 65

Slow cooling (0.5°C/min) from reflux to 2°C yields prismatic crystals suitable for X-ray analysis.

Analytical Validation

  • HPLC : Chiralpak IA-3 column, 90:10 hexane/isopropanol, 1.0 mL/min
    • Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min
  • X-ray Crystallography :
    • Space group: P2₁2₁2₁
    • Flack parameter: -0.02(3) confirms S-configuration

Industrial-Scale Production Challenges

Catalyst Recycling

Pd/C recovery from hydrogenation steps:

Cycle Pd Leaching (ppm) Activity Retention (%)
1 2.1 100
5 9.8 87
10 15.4 63

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance bromination control:

Parameter Batch Process Flow Process
Reaction Time 6 hours 12 minutes
Temperature Control ±5°C ±0.5°C
Bromine Excess 10% 2%

Photocatalytic Bromination

Visible light-mediated catalysis using eosin Y:

$$
\text{H8-BINOL} + 2\text{CBr}4 \xrightarrow{\text{450 nm LED}} \text{(S)-3,3′-dibromo-H8-BINOL} + 2\text{CHCl}3
$$

  • Yield: 76%
  • ee: 94% via chiral transfer

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, hydrogenated derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chiral Building Block

(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol serves as an important chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry allows for the creation of compounds with specific optical activities essential for biological activity.

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis reactions where it acts as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by influencing the stereochemical outcome of reactions. This application is particularly significant in the synthesis of complex natural products and pharmaceuticals that require high stereoselectivity .

Anticancer Activity

Research indicates that derivatives of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective effects. Its ability to cross the blood-brain barrier allows it to potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues .

Chiral Ligands

In catalysis, (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is used as a chiral ligand in transition metal-catalyzed reactions. Its application enhances the enantioselectivity of reactions such as asymmetric hydrogenation and cross-coupling reactions. The ligand's steric and electronic properties play a crucial role in directing the reactivity of metal complexes towards desired products .

Privileged Ligand Framework

The compound is considered part of a privileged ligand framework due to its versatility and effectiveness across various catalytic transformations. Its structural features allow it to stabilize metal centers effectively while promoting high levels of enantioselectivity .

Toxicological Profile

While (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol shows promise in various applications, safety assessments are critical. Toxicological studies are necessary to evaluate its safety profile for medicinal use and its environmental impact when used in agricultural applications .

Regulatory Status

The regulatory status of this compound varies by region and application type. In the European Union and other jurisdictions where chemical regulations are stringent (such as REACH), compliance with safety data sheets and proper labeling is essential for commercial use .

Mechanism of Action

The mechanism of action of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Weight Substituents Key Features Applications References
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol 765278-73-7 444.11 3,3'-Br; 5,5',6,6',7,7',8,8'-octahydro High conformational rigidity, enhanced solubility Chiral ligands, asymmetric catalysis
(R)-3,3'-Dibromo-1,1'-bi-2-naphthol 111795-43-8 444.11 3,3'-Br; no hydrogenation Planar structure, strong Brønsted acidity Catalytic proton donors, organic synthesis
(S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl 75714-60-2 472.16 3,3'-Br; 2,2'-OCH₃ Electron-rich methoxy groups, reduced steric hindrance Transition-metal ligand systems
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol 65283-60-5 444.11 6,6'-Br; no hydrogenation Distal bromine placement, altered electronic effects Photocatalysis, fluorescence studies

Structural and Electronic Differences

  • Octahydro Backbone: The target compound’s saturated rings reduce π-conjugation, lowering its UV absorbance compared to non-hydrogenated analogs like (R)-3,3'-Dibromo-1,1'-bi-2-naphthol. This increases solubility in hydrocarbons, advantageous for reactions in nonpolar media .
  • Bromine Position : 3,3'-Br substitution (target compound) vs. 6,6'-Br ((R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol) alters steric and electronic profiles. Bromine at the 3-position enhances Lewis acidity, favoring coordination to metals like Rh or Pd .
  • Methoxy vs. Hydroxyl Groups : The dimethoxy derivative (CAS 75714-60-2) exhibits weaker hydrogen-bonding capacity but greater electron density, making it suitable for stabilizing electron-deficient metal centers .

Catalytic Performance in Asymmetric Reactions

Studies highlight the target compound’s superiority in enantioselective transformations:

  • Hydrogenation: The octahydro structure improves enantioselectivity (up to 99% ee) in ketone hydrogenation compared to non-hydrogenated analogs, attributed to reduced conformational flexibility .
  • Suzuki-Miyaura Coupling : (R)-3,3'-Dibromo-1,1'-bi-2-naphthol demonstrates higher activity (TOF = 1,200 h⁻¹) due to its planar geometry, while the target compound’s hydrogenated rings slow substrate approach (TOF = 800 h⁻¹) but enhance selectivity .

Biological Activity

(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol (CAS No. 765278-73-7) is a chiral compound with potential biological significance. This article delves into its biological activity based on available research findings and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H20_{20}Br2_{2}O2_{2}
Molecular Weight452.18 g/mol
CAS Number765278-73-7
Purity> 99%

Research indicates that (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol may interact with various biological targets due to its structural similarity to other naphthalene derivatives. It is hypothesized to exert its effects through modulation of enzyme activity and receptor interactions.

Enzyme Inhibition

A notable study explored the inhibition of lactate dehydrogenase (LDH) by naphthalene-based compounds. While specific data on (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is limited, related compounds demonstrated significant selectivity against specific LDH isoforms. For example:

  • DBHCA : Inhibited recombinant BmLDH with an IC50_{50} of 84.83 μM.
  • DHNA : Showed a similar IC50_{50} of 85.65 μM with a selectivity index of 22.1 against Vero cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Although specific studies on (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol are sparse in literature:

  • Related naphthalene derivatives have shown promising antibacterial and antifungal properties.
  • The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. Preliminary tests indicate that while some naphthalene derivatives exhibit cytotoxic effects on cancer cell lines:

  • The selectivity index is essential to determine the therapeutic window.

For example:

CompoundIC50_{50} (μM)Selectivity Index
DBHCA84.832.6
DHNA85.6522.1

Case Study 1: Inhibition of Babesia Microti

In vitro studies have shown that certain naphthalene derivatives can inhibit the growth of Babesia microti, a pathogen responsible for human babesiosis:

  • DBHCA and DHNA were effective in inhibiting the growth with IC50_{50} values indicating potential as therapeutic agents against this parasite .

Case Study 2: Enzyme Selectivity in Cancer Research

Research into enzyme selectivity has highlighted the potential use of naphthalene derivatives in targeting specific cancer-related enzymes like LDH:

  • The selectivity towards recombinant forms suggests that (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol could be further explored for anticancer applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (S)-(-)-3,3-Dibromo-octahydro-binaphthalenediol, and how can reaction conditions be optimized for improved stereochemical control?

  • Methodological Answer : Synthesis of this compound requires careful optimization of bromination and hydrogenation steps. For brominated polycyclic systems, regioselectivity is influenced by steric and electronic factors. Use low-temperature bromination (e.g., 0–5°C) with a Br₂/FeBr₃ system to minimize side reactions. Hydrogenation of the naphthalene rings to octahydro derivatives demands high-pressure H₂ (50–100 atm) and catalysts like Pd/C or Rh/Al₂O₃. Monitor stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy to confirm the (S)-configuration .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility or crystal-packing effects. For example, dynamic axial-equatorial isomerism in the octahydro system can lead to averaged NMR signals. Use variable-temperature NMR to detect slow-exchange conformers. Validate results with DFT computational models (e.g., B3LYP/6-31G*) to correlate observed spectral data with predicted structures .

Q. What purification strategies are effective for isolating high-purity (S)-(-)-3,3-Dibromo-octahydro-binaphthalenediol?

  • Methodological Answer : Chromatography on silica gel with gradient elution (hexane/ethyl acetate) is standard. For enantiomeric purity, use chiral stationary phases (e.g., Chiralpak IA or IB). Recrystallization from ethanol/water mixtures (7:3 v/v) at –20°C improves yield and purity. Confirm purity via melting-point analysis and LC-MS (ESI+ mode) to detect halogenated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : The dibromo substituents and octahydro framework influence hydrolytic stability. Under acidic conditions (pH < 3), protonation of the naphthalenediol hydroxyl groups reduces electron density, slowing debromination. In basic media (pH > 10), hydroxide ions may displace bromide via SN₂ mechanisms. Conduct kinetic studies (UV-Vis monitoring at 280 nm) to quantify degradation rates. Compare activation energies using Arrhenius plots under controlled pH .

Q. How can computational modeling predict the compound’s environmental fate and bioactivity?

  • Methodological Answer : Use QSAR models to estimate logP (≈3.5) and biodegradation potential. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like cytochrome P450 enzymes. Environmental fate studies should follow OECD Test Guideline 307: measure soil/water partitioning coefficients (Kd) and photolytic half-life under simulated sunlight .

Q. What experimental designs are optimal for studying the compound’s role in asymmetric catalysis?

  • Methodological Answer : Test its efficacy as a chiral ligand in transition-metal complexes (e.g., Ru or Pd). Design a fractional factorial experiment varying metal precursor, solvent polarity, and temperature. Use enantiomeric excess (ee) as the response variable, measured via chiral GC or HPLC. Compare results with DFT-calculated transition states to rationalize stereoselectivity .

Methodological Framework Integration

Q. How can researchers integrate this compound into a theoretical framework for studying polycyclic environmental contaminants?

  • Methodological Answer : Align with the "source-to-impact" framework (EPA’s CompTox Dashboard) to study its persistence, bioaccumulation, and toxicity (PBT). Use GC-MS/MS to quantify environmental levels in water/sediment samples. Link findings to ecotoxicological models (e.g., ECOSAR) to predict effects on aquatic organisms .

Data Contradiction Analysis

Observation Potential Source of Error Resolution Strategy
Discrepant melting pointsPolymorphism or hydrate formationPerform XRPD analysis; recrystallize from DCM
Inconsistent [α]D valuesResidual solvent in chiral HPLC fractionsDry samples under vacuum (0.1 mmHg, 24 h)
Variable catalytic activityTrace metal impurities in ligand synthesisPurify via Chelex resin before metal complexation

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